molecular formula C14H29NO2 B14272294 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol CAS No. 133124-53-5

2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol

Cat. No.: B14272294
CAS No.: 133124-53-5
M. Wt: 243.39 g/mol
InChI Key: QLONGLKGZBKMLX-UHFFFAOYSA-N
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Description

2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol is an organic compound that features both amine and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol typically involves multi-step organic reactions. One common method involves the alkylation of diethylamine with a suitable alkyl halide, followed by the introduction of the diol functionality through a series of reduction and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or sulfonates can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.

Scientific Research Applications

2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the diol groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(Dimethylamino)hex-4-EN-1-YL]butane-1,4-diol
  • 2-[6-(Diethylamino)hex-4-EN-1-YL]pentane-1,4-diol
  • 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,3-diol

Uniqueness

2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to interact with biological molecules in ways that similar compounds may not, making it a valuable compound for research and industrial applications.

Properties

CAS No.

133124-53-5

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

2-[6-(diethylamino)hex-4-enyl]butane-1,4-diol

InChI

InChI=1S/C14H29NO2/c1-3-15(4-2)11-8-6-5-7-9-14(13-17)10-12-16/h6,8,14,16-17H,3-5,7,9-13H2,1-2H3

InChI Key

QLONGLKGZBKMLX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC=CCCCC(CCO)CO

Origin of Product

United States

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